![molecular formula C11H14ClN B13467726 4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13467726.png)
4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-2-azabicyclo[211]hexane hydrochloride is a bicyclic compound that features a unique structural framework This compound is characterized by its rigid, three-dimensional structure, which makes it an interesting subject for various scientific studies
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride typically involves a series of steps starting from readily available precursors. One common method involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . This reaction is usually carried out under controlled conditions, such as the use of potassium tert-butoxide at elevated temperatures (e.g., 65°C) .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batchwise processes. This approach allows for the preparation of multigram quantities of the compound, ensuring consistency and purity . The key steps in the industrial synthesis involve optimizing reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The phenyl group and other substituents can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring or the bicyclic framework.
科学的研究の応用
4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into binding sites of enzymes and receptors, influencing their activity. The phenyl group can participate in π-π interactions, while the azabicyclohexane moiety can form hydrogen bonds and other non-covalent interactions . These interactions modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-Azabicyclo[2.1.1]hexane: A structurally similar compound that lacks the phenyl group.
Bicyclo[2.1.1]hexane: A related compound without the nitrogen atom in the bicyclic framework.
Bicyclo[1.1.1]pentane: Another sp3-rich bicyclic compound used in medicinal chemistry.
Uniqueness
4-Phenyl-2-azabicyclo[2.1.1]hexane hydrochloride stands out due to the presence of both the phenyl group and the azabicyclohexane moiety. This combination imparts unique chemical properties, such as enhanced stability and specific binding interactions, making it a valuable compound for various applications .
特性
分子式 |
C11H14ClN |
|---|---|
分子量 |
195.69 g/mol |
IUPAC名 |
4-phenyl-2-azabicyclo[2.1.1]hexane;hydrochloride |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-9(5-3-1)11-6-10(7-11)12-8-11;/h1-5,10,12H,6-8H2;1H |
InChIキー |
GBTIMGYZVRROGH-UHFFFAOYSA-N |
正規SMILES |
C1C2CC1(CN2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-N-(1-cyanoethyl)-4-(dimethylamino)-N-{[3-(trifluoromethyl)phenyl]methyl}but-2-enamide](/img/structure/B13467643.png)

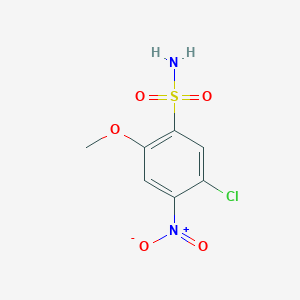
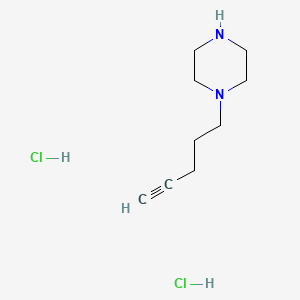
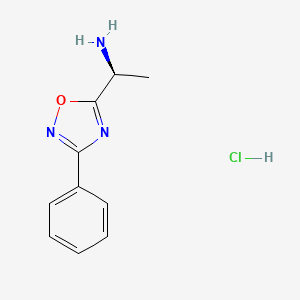
![Tert-butyl 8-bromo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate](/img/structure/B13467692.png)
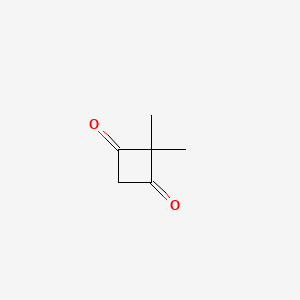
![[(E)-2-(2,4-difluorophenyl)vinyl]boronic acid](/img/structure/B13467695.png)

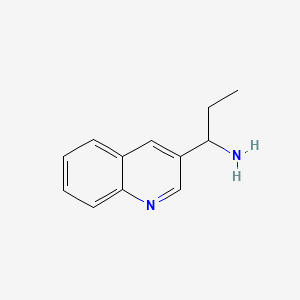
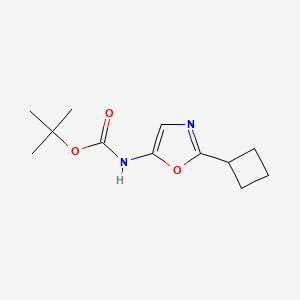

![N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}but-2-ynamide](/img/structure/B13467725.png)
![Tert-butyl 4-hydroxy-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13467727.png)
